
Propyl gallate
Overview
Description
Preparation Methods
Propyl gallate does not occur naturally and is synthesized through various chemical methods . The most common synthetic routes include:
Esterification of Gallic Acid with Propanol: This process involves the reaction of gallic acid with propanol in the presence of a strong acid catalyst.
Steglich Esterification: This method uses N,N’-diisopropylcarbodiimide and 4-dimethylaminopyridine as catalysts.
Fischer Esterification: This involves the use of various catalysts to facilitate the reaction.
Enzyme Catalysis: Tannic acid can be enzymatically converted to this compound.
Industrial production often involves the use of toluene-p-sulfonic acid as a catalyst, with the reaction carried out at high temperatures under reflux conditions .
Chemical Reactions Analysis
Propyl gallate undergoes several types of chemical reactions:
Oxidation: It acts as an antioxidant by protecting against oxidation by hydrogen peroxide and oxygen free radicals.
Hydrolysis: Under certain conditions, this compound can hydrolyze to form gallic acid and propanol.
Aminolysis: It can also undergo aminolysis to form gallic acid morpholide.
Common reagents used in these reactions include hydrogen peroxide, various acids, and bases. The major products formed include gallic acid and its derivatives .
Scientific Research Applications
Propyl gallate is the n-propyl ester of gallic acid (3,4,5-trihydroxybenzoic acid) and is used as an antioxidant in cosmetics and to protect fats, oils, and fat-containing food from rancidity . Esters of gallic acid, including this compound, have diverse industrial uses as antioxidants in food, cosmetics, and pharmaceuticals . Gallic acid and its derivatives have many medicinally and therapeutically important properties such as antimicrobial, antiviral, and antitumor effects .
Industrial Applications of this compound
- Antioxidant: this compound is a recognized antioxidant that protects fats, oils, and fat-containing foods from rancidity . It is used in cosmetic products at maximum concentrations of 0.1% .
- Pharmaceuticals: Gallic acid is used as a starting material in the synthesis of drugs in the pharmaceutical industry .
- Animal Feed: this compound is considered safe for various animal species, including veal calves, cattle for fattening, dairy cows, sheep, goats, sows, horses, and salmonids, at a maximum use level of 40 mg/kg. It is also deemed safe for ornamental fish at a maximum use level of 100 mg/kg .
Scientific Research Applications of this compound
- Antimicrobial and Antiviral Agent: Gallic acid derivatives possess antimicrobial and antiviral properties .
- Antitumor Agent: Gallic acid derivatives possess antitumor properties . Gallic acid may elicit a chemopreventive effect by inhibiting, retarding, and reversing the process of carcinogenesis without harming healthy cells .
- Cell Death Induction: this compound can induce cell death in human pulmonary fibroblast cells by increasing reactive oxygen species levels and depleting glutathione . It also exerts an inhibitory effect on the growth of different cell types, including lung cancer cells .
- Research on Lung Cells: this compound impacts the cell cycle, leading to G1 phase arrest in human pulmonary fibroblast cells . It can also initiate cell death, coinciding with a loss of mitochondrial membrane potential .
- Study of Xenoestrogens: this compound's estrogen antagonist activity has been evaluated in transactivation assays .
- Micelles: Antioxidants, such as this compound, can be encapsulated in pluronic micelles .
Toxicological Studies of this compound
- Genotoxicity: this compound is generally considered non-genotoxic and non-carcinogenic . However, some studies have shown that it can induce chromosomal aberrations in certain cell types .
- In Vitro Studies: In vitro studies on lung carcinoma cells showed that this compound could increase DNA strand breaks and apoptosis . It can also reduce cell growth in a dose- and time-dependent manner .
- Reproductive Toxicity: Experiments with female Kunming mice oocytes showed that treatment with this compound could reduce polar body extrusion and increase disturbed spindle organization, chromosome misalignment, mitochondrial dysfunction, and apoptosis .
- Developmental Effects: Studies suggest that this compound may have some toxic activity during development .
- Sensitization: this compound is a strong sensitizer when tested intradermally, less sensitizing when tested topically, and nonsensitizing topically at 0.1% in one study .
- Oxidative Stress: Gallic acid action prevents the attacks of free radicals on lipids, amino acids of the proteins, double bonds of the polyunsaturated fatty acids and/or the base-paring of DNA, thus avoiding the formation of lesions and also the loss of cellular integrity .
Mechanism of Action
Propyl gallate exerts its effects primarily through its antioxidant properties. It protects against oxidation by hydrogen peroxide and oxygen free radicals . The compound reacts mainly through the hydrogen transfer mechanism, independently of the solvent or the peroxyl radical .
Comparison with Similar Compounds
Propyl gallate is often compared with other gallates such as octyl gallate and dodecyl gallate . These compounds are used interchangeably in various applications due to their similar antioxidant properties . this compound is unique in its specific applications in fluorescence microscopy and its use as a triplet state quencher .
Similar compounds include:
- Octyl Gallate
- Dodecyl Gallate
- Butylated Hydroxyanisole (BHA)
- Butylated Hydroxytoluene (BHT)
- Tert-Butyl Hydroquinone (TBHQ)
This compound stands out due to its specific molecular structure and its unique applications in various fields.
Biological Activity
Propyl gallate (PG), the n-propyl ester of gallic acid, is a widely used antioxidant in food and cosmetic products. Its biological activities have been extensively studied, revealing a range of effects from cell death induction to antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by research findings and case studies.
Reactive Oxygen Species (ROS) and Antioxidant Activity
this compound has been shown to influence oxidative stress in cells. In a study involving human pulmonary fibroblast cells, PG increased levels of ROS while depleting glutathione (GSH), leading to cell death. The concentration range tested was between 100-800 µM, which significantly elevated total ROS levels and decreased GSH levels over time .
Cell Death Induction
The induction of apoptosis in various cell types has been a focal point in studies on PG. Research indicates that PG can initiate cell death through mechanisms involving mitochondrial dysfunction, increased ROS production, and alterations in apoptosis-related proteins such as Bax and caspase-3 . In vitro studies demonstrated that treatment with PG resulted in significant increases in apoptotic cells, particularly at higher concentrations (up to 1600 µM) over 24 hours .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity against various pathogens. It has been documented to inhibit the growth of bacteria, fungi, and viruses. The compound's ability to scavenge free radicals contributes to its effectiveness in preventing microbial proliferation. For instance, studies have indicated that PG can disrupt bacterial cell membranes, leading to cell lysis .
Toxicological Profile
Genotoxicity Studies
Genotoxic effects of this compound have been investigated in several studies. In vitro assays using A549 lung carcinoma cells showed statistically significant increases in DNA strand breaks when exposed to PG at concentrations as low as 0.0001 M . Furthermore, chromosomal aberrations were noted in hamster fibroblasts treated with PG, although results varied across different cell lines .
Reproductive Toxicity
Research on reproductive toxicity revealed that PG could negatively impact oocyte maturation and spindle organization in female mice at specific concentrations (200 µM). This suggests potential risks associated with exposure during critical developmental periods .
Case Studies
-
Study on Human Pulmonary Fibroblasts
A recent study demonstrated that this compound induced cell death through increased ROS levels and GSH depletion. The findings highlighted the compound's potential role in pulmonary diseases where oxidative stress is a contributing factor . -
Zebrafish Embryo Model
In an experiment involving zebrafish embryos, PG was injected at varying concentrations to assess developmental impacts. While no significant differences in survival rates were noted, an accelerated hatching rate was observed at lower concentrations (1 and 10 ppm) .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying propyl gallate’s antioxidant activity, and how can they be quantitatively assessed in different media?
this compound (PG) scavenges free radicals via hydrogen transfer (HT), radical adduct formation (RAF), and single electron transfer (SET). Computational kinetics studies using density functional theory (DFT) reveal that HT dominates in both aqueous and lipid media, with rate constants varying significantly:
Q. How do researchers evaluate the safety profile of this compound in animal models, particularly regarding dermal versus systemic toxicity?
Standard protocols include:
- Dermal toxicity : Apply PG (0.1–20% w/v) to rodent skin for 28 days; monitor epidermal hyperplasia reversibility and sensitization via repeat-insult patch tests .
- Systemic toxicity : Oral administration (up to 2.04 g/kg in rodents) with endpoints like fetal resorption rates (e.g., 0.5 g/kg increased resorption in rats) and urinary metabolites (e.g., methylated gallic acid) . Note: Dermal absorption is minimal compared to systemic uptake, necessitating distinct pharmacokinetic models for each exposure route .
Advanced Research Questions
Q. How can conflicting data on this compound’s mutagenic potential be resolved, particularly when studies report both antimutagenic and mutagenesis-enhancing effects?
Contradictions arise from assay conditions. For example:
- Antimutagenicity : PG inhibits nitrosamine formation (IC₅₀ = 0.1 mM in vitro) via radical quenching .
- Mutagenesis enhancement : PG amplifies 4-nitroquinoline-1-oxide (4-NQO) mutagenicity by 700% in S. typhimurium TA98 without metabolic activation, likely due to redox cycling . Methodological recommendations :
- Use metabolic activation systems (e.g., S9 liver fractions) to mimic in vivo conditions.
- Conduct dose-response analyses to identify threshold concentrations where pro-mutagenic effects dominate (e.g., >10 µM in bacterial assays) .
Q. What experimental designs are optimal for studying this compound’s anticariogenic effects in vivo, and how do confounding variables like dietary composition affect outcomes?
Key considerations :
- Animal models : Use caries-prone rodents (e.g., Sprague-Dawley rats) fed cariogenic diets (60% sucrose) with 0.5% PG in drinking water .
- Confounders :
- Dietary metals: PG binds iron, reducing enamel demineralization but altering nutrient absorption.
- Microbiome shifts: PG’s antimicrobial activity reduces Streptococcus mutans colonization but may disrupt gut flora.
Outcome measures : Quantify caries via Larson’s scoring system and validate with micro-CT for enamel density .
Q. Data Reconciliation and Methodological Challenges
Q. How should researchers reconcile historical safety data (e.g., 1985 CIR report) with recent findings on this compound’s sensitization potential?
Historical data (1985) deemed PG safe at ≤1%, but recent patch tests show sensitization at 0.1% in humans . Resolution strategies :
- Re-analyze legacy data using modern statistical models (e.g., Bayesian meta-analysis).
- Conduct comparative studies with updated formulations (e.g., PG + tocopherol to mitigate sensitization) .
Q. What computational and experimental approaches best address this compound’s dual role in chemoprotection and potential pro-oxidant effects?
- In silico : Molecular dynamics simulations to predict PG’s redox behavior under varying oxygen tensions .
- In vitro : Co-culture models (e.g., hepatocytes + macrophages) to assess pro-oxidant cytokine release at IC₅₀ concentrations (e.g., 50 µM in HepG2 cells) .
Q. Tables for Quick Reference
Parameter | Aqueous Media | Lipid Media | Source |
---|---|---|---|
Dominant antioxidant mechanism | Hydrogen transfer (HT) | Hydrogen transfer (HT) | |
Rate constant (˙OOH scavenging) | 4.56 × 10⁸ M⁻¹s⁻¹ | 2.94 × 10⁴ M⁻¹s⁻¹ |
Safety Thresholds | Concentration | Effect Observed | Source |
---|---|---|---|
Dermal sensitization (humans) | 0.1% | Positive patch tests | |
Teratogenicity (rats) | 0.5 g/kg | Increased fetal resorption |
Properties
IUPAC Name |
propyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,11-13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTHYODDOHIVTJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Record name | PROPYL GALLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20963 | |
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Record name | PROPYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID5021201 | |
Record name | Gallic acid n-propyl ester | |
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Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propyl gallate appears as fine white to creamy-white crystalline powder. Odorless or with a faint odor. Melting point 150 °C. Insoluble in water. Slightly bitter taste., White to creamy-white, crystalline, odourless solid, Colorless or white odorless solid; [HSDB] Faintly beige crystals; [MSDSonline], Solid | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Propyl gallate | |
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Record name | Propyl gallate | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | PROPYL GALLATE | |
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Flash Point |
368 °F (NTP, 1992), 187 °C (369 °F) - closed cup | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), Slightly soluble in water, freely soluble in ethanol, ether and propane-1,2-diol, In water, 3490 mg/L at 25 deg, 2790 mg/L at 20 °C, 3790 mg/L at 30 °C, Solubility at 25 °C: in water 0.35 g/100 mL, Slightly soluble in acetone and 2-butanol, Solubility at 25 °C: in alcohol 103 g/100 g, in ether 83 g/100 g; Solubility at 30 °C: in cottonseed oil at 30 °C 1.23 g/100 g, in lard at 45 °C 1.14 g/100 g, 3.5 mg/mL at 25 °C | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | PROPYL GALLATE | |
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Record name | Propyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |
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Density |
1.21 (NTP, 1992) - Denser than water; will sink, 1.21 | |
Record name | PROPYL GALLATE | |
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Record name | PROPYL GALLATE | |
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Vapor Density |
7.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | PROPYL GALLATE | |
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Mechanism of Action |
The present study aimed to assess anti-inflammatory activity and underlying mechanism of n-propyl gallate, the n-propyl ester of gallic acid. n-Propyl gallate was shown to contain anti-inflammatory activity using two experimental animal models, acetic acid-induced permeability model in mice, and air pouch model in rats. It suppressed production of nitric oxide and induction of inducible nitric oxide synthase and cyclooxygenase-2 in the lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. It was able to diminish reactive oxygen species level elevated in the LPS-stimulated RAW264.7 macrophage cells. It also suppressed gelatinolytic activity of matrix metalloproteinase-9 enhanced in the LPS-stimulated RAW264.7 macrophage cells. It inhibited inhibitory kappaB-aplha degradation and enhanced NF-kappaB promoter activity in the stimulated macrophage cells. It was able to suppress phosphorylation of c-Jun NH(2)-terminal kinase 1/2 (JNK1/2) and activation of c-Jun promoter activity in the stimulated macrophage cells. In brief, n-propyl gallate possesses anti-inflammatory activity via down-regulation of NF-kappaB and JNK pathways., ... In the present study, we demonstrate that propyl gallate (PG) reduced cell viability in THP-1, Jurkat, and HL-60 leukemia cells and induced apoptosis in THP-1 cells. PG activated caspases 3, 8, and 9 and increased the levels of p53, Bax, Fas, and Fas ligand. PG activated mitogen-activated protein kinases (MAPKs), inhibited nuclear translocation of the nuclear factor erythroid 2-related factor 2 (Nrf-2) and induced intracellular glutathione (GSH) depletion. In addition, PG increased superoxide dismutase-1 expression and decreased intracellular levels of reactive oxygen species. Our data show ... that an early event of PG-induced apoptosis is MAPKs/Nrf-2-mediated GSH depletion and that PG induced apoptosis via multiple pathways in human leukemia. PG might serve as a potential chemotherapeutic agent or food supplement for human leukemia patients. | |
Record name | PROPYL GALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
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Color/Form |
White to creamy-white crystalline powder, Colorless crystals, Needles in water, Fine, ivory powder or crystals | |
CAS No. |
121-79-9 | |
Record name | PROPYL GALLATE | |
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Record name | Propyl gallate | |
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Record name | Propyl gallate [NF] | |
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Record name | Propyl Gallate | |
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Record name | propyl gallate | |
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Record name | Benzoic acid, 3,4,5-trihydroxy-, propyl ester | |
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Record name | Gallic acid n-propyl ester | |
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Record name | Propyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.090 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Propyl gallate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D4SNN7V92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROPYL GALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
302 °F (NTP, 1992), Between 146 °C and 150 °C after drying at 110 °C for four hours, 147-149 °C, 150 °C | |
Record name | PROPYL GALLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20963 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | PROPYL GALLATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | PROPYL GALLATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/591 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Propyl gallate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033835 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.